methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
CAS No.:
VCID: VC8523360
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.19 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate -](/images/structure/VC8523360.png)
Description |
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a methoxy group, and an amide linkage. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can participate in various chemical reactions. The presence of the methoxy and bromine groups may enhance the compound's bioactivity by improving its binding affinity to biological targets. Synthesis and ReactionsThe synthesis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate typically involves several steps, requiring specific solvents and catalysts to optimize yields and purity. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions often require controlled temperatures and solvents like dichloromethane or toluene. Synthesis Steps
Biological Activity and ApplicationsCompounds with similar structures to methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate have shown potential as enzyme inhibitors and in the treatment of diseases such as cancer and bacterial infections. The presence of the methoxy and bromine groups may enhance the compound's bioactivity by improving its binding affinity to biological targets. This compound could serve as an intermediate in synthesizing more complex pharmaceuticals. Applications Table
Comparison with Similar CompoundsMethyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate is distinct from simpler analogs due to its combination of bromine, methoxy, and amide functionalities. This complexity allows it to participate in a broader range of chemical reactions compared to compounds like ethyl 4-bromobenzoate or methyl 5-bromo-2-methoxybenzoate. Comparison Table
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Product Name | methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate | ||||||||||||||||||||
Molecular Formula | C16H14BrNO4 | ||||||||||||||||||||
Molecular Weight | 364.19 g/mol | ||||||||||||||||||||
IUPAC Name | methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate | ||||||||||||||||||||
Standard InChI | InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19) | ||||||||||||||||||||
Standard InChIKey | BFGCQPVVIUQRQQ-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | ||||||||||||||||||||
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | ||||||||||||||||||||
PubChem Compound | 1182589 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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